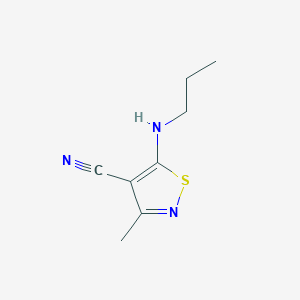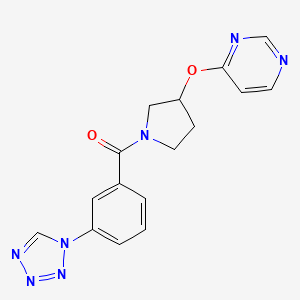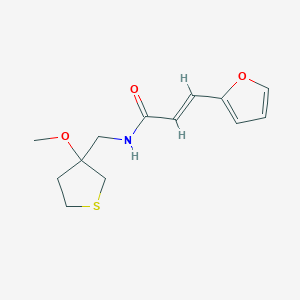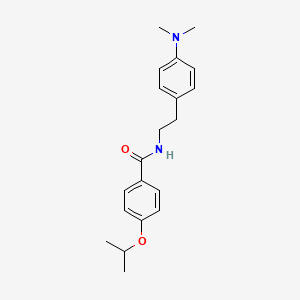![molecular formula C21H20N6O2 B2713059 2-(1H-1,3-benzodiazol-1-yl)-1-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one CAS No. 1203277-08-0](/img/structure/B2713059.png)
2-(1H-1,3-benzodiazol-1-yl)-1-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-1,3-benzodiazol-1-yl)-1-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is a complex organic compound that features multiple functional groups, including benzimidazole, furan, pyridazine, and piperazine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzimidazole derivatives, furan derivatives, and pyridazine derivatives. These intermediates are then coupled using various organic reactions such as nucleophilic substitution, condensation, and cyclization under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, solvents, and specific reaction conditions such as temperature and pressure control. The process would also need to be scalable and cost-effective for commercial viability.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and benzimidazole rings.
Reduction: Reduction reactions could target the pyridazine ring or other reducible functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential as a bioactive molecule. Its structure suggests possible interactions with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, 2-(1H-1,3-benzodiazol-1-yl)-1-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one could be investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique structure may impart specific properties to materials or reactions.
作用機序
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-1-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological outcomes.
類似化合物との比較
Similar Compounds
Benzimidazole derivatives: Compounds with similar benzimidazole structures.
Furan derivatives: Compounds containing furan rings.
Pyridazine derivatives: Compounds with pyridazine rings.
Piperazine derivatives: Compounds featuring piperazine moieties.
Uniqueness
The uniqueness of 2-(1H-1,3-benzodiazol-1-yl)-1-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one lies in its combination of multiple functional groups, which may confer distinct chemical and biological properties. This combination allows for diverse interactions and applications that may not be possible with simpler compounds.
特性
IUPAC Name |
2-(benzimidazol-1-yl)-1-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2/c28-21(14-27-15-22-16-4-1-2-5-18(16)27)26-11-9-25(10-12-26)20-8-7-17(23-24-20)19-6-3-13-29-19/h1-8,13,15H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRIHCCCTCJJBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)CN4C=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-fluorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)methanesulfonamide](/img/structure/B2712980.png)

![methyl N-[4-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)phenyl]carbamate](/img/structure/B2712982.png)
![1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2712985.png)

![4-{[1-(3-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine](/img/structure/B2712990.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2712992.png)
![Methyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate](/img/structure/B2712994.png)




